molecular formula C17H19NO B8504735 2-(N-isopropylamino)-4-methylbenzophenone

2-(N-isopropylamino)-4-methylbenzophenone

Cat. No. B8504735
M. Wt: 253.34 g/mol
InChI Key: PFUUEZRQEPXGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071557

Procedure details

To a solution of 63.3 gms. of 2-amino-4-methylbenzophenone in 722 mls. of acetone is added 87 gms. of 49% aqueous sulfuric acid. The mixture is cooled to 20° C. With stirring, and by portionwise addition, 31.2 gms. of sodium borohydride is added to the mixture over a period of 70 minutes. After the addition, the mixture is stirred for an additional 5 hours at 25° C. The suspended solids are filtered and then washed with 300 mls. of acetone. The acetone solutions are combined and concentrated. To the concentrate is added 200 mls. of heptane and 60 mls. of 4N ammonium hydroxide. The liquid layers are separated, then the heptane phase is washed with 20 mls. of water, extracted twice with 20 mls. of 2N sulfuric acid each time, and then washed to neutrality with water. The heptane phase is then dried over magnesiun sulphate, filtered, and concentrated under vacuum to a constant weight of 74.5 gms. or crude yield of 98%, which is shown by analysis to constitute an actual yield of about 95% of the desired 2-(N-isopropylamino)-4-methylbenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].S(=O)(=O)(O)O.[BH4-].[Na+].[CH3:24][C:25]([CH3:27])=O>>[CH:25]([NH:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])([CH3:27])[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by portionwise addition, 31.2 gms
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 5 hours at 25° C
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The suspended solids are filtered
WASH
Type
WASH
Details
washed with 300 mls
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the concentrate is added 200 mls
CUSTOM
Type
CUSTOM
Details
The liquid layers are separated
WASH
Type
WASH
Details
the heptane phase is washed with 20 mls
EXTRACTION
Type
EXTRACTION
Details
of water, extracted twice with 20 mls
WASH
Type
WASH
Details
of 2N sulfuric acid each time, and then washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The heptane phase is then dried over magnesiun sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a constant weight of 74.5 gms

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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